1-(2,3-Dimethylphenyl)pyrrolidin-3-amine is a chemical compound classified as an amine, specifically a pyrrolidine derivative. Its molecular formula is , and it has a molecular weight of approximately 176.26 g/mol. The compound features a pyrrolidine ring substituted with a 2,3-dimethylphenyl group, making it structurally significant in medicinal chemistry and pharmacology.
This compound can be sourced from various chemical suppliers and is often used in research and development settings. It falls under the classification of amines and heterocycles, indicating its potential roles in biological systems and synthetic applications. The compound's unique structure allows it to participate in various chemical reactions, making it of interest in the field of organic synthesis.
The synthesis of 1-(2,3-Dimethylphenyl)pyrrolidin-3-amine can be achieved through several methods:
In industrial contexts, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are essential to obtain high-purity products.
The molecular structure of 1-(2,3-Dimethylphenyl)pyrrolidin-3-amine can be represented by its SMILES notation: CC(C)C1(CCN1)C2=CC=CC=C2N. The compound consists of a pyrrolidine ring (a five-membered nitrogen-containing ring) attached to a dimethyl-substituted phenyl group.
1-(2,3-Dimethylphenyl)pyrrolidin-3-amine can undergo various chemical reactions typical for amines and heterocycles:
These reactions are significant for synthesizing more complex molecules for pharmaceutical applications.
These properties indicate that the compound is stable under standard conditions but requires careful handling due to its potential reactivity .
1-(2,3-Dimethylphenyl)pyrrolidin-3-amine is primarily utilized in scientific research, particularly in medicinal chemistry for developing new therapeutic agents. Its structural properties make it a candidate for studying interactions within biological systems and for synthesizing novel compounds with potential pharmacological effects.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7